molecular formula C11H14ClNO2 B7935986 (S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide

(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide

Cat. No.: B7935986
M. Wt: 227.69 g/mol
InChI Key: ZQEXSNUQXWBMBA-QMMMGPOBSA-N
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Description

(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide is a synthetic organic compound characterized by its specific molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with (S)-alpha-methyl-4-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 40°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in water.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Substituted amides, thiol derivatives, or ethers.

    Hydrolysis: Corresponding amide and hydrochloric acid.

    Oxidation: Hydroxylated derivatives.

Scientific Research Applications

(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its potential effects on biological pathways and its interaction with various enzymes and receptors.

    Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: Interacting with receptor sites to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(S)-alpha-Methyl-4-hydroxybenzyl]-2-chloroacetamide
  • N-[(S)-alpha-Methyl-4-methoxybenzyl]-2-bromoacetamide
  • N-[(S)-alpha-Methyl-4-methoxybenzyl]-2-iodoacetamide

Uniqueness

(S)-2-Chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group and the chiral center at the alpha position contribute to its unique properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[(1S)-1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEXSNUQXWBMBA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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